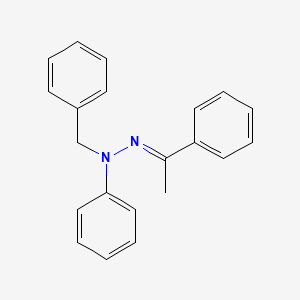
Benzyl-phenyl-(1-phenylethylideneamino)amine
Description
Benzyl-phenyl-(1-phenylethylideneamino)amine is an organic compound with the molecular formula C21H20N2 and a molecular weight of 300.403 g/mol . It is also known by other names such as N-(α-Methylbenzylidene)aniline and N-(1-Phenylethylidene)aniline . This compound is characterized by the presence of a benzyl group, a phenyl group, and a phenylethylideneamino group, making it a complex aromatic amine.
Properties
CAS No. |
1665-84-5 |
|---|---|
Molecular Formula |
C21H20N2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-benzyl-N-[(E)-1-phenylethylideneamino]aniline |
InChI |
InChI=1S/C21H20N2/c1-18(20-13-7-3-8-14-20)22-23(21-15-9-4-10-16-21)17-19-11-5-2-6-12-19/h2-16H,17H2,1H3/b22-18+ |
InChI Key |
TYCJTLXHHNZHBZ-RELWKKBWSA-N |
Isomeric SMILES |
C/C(=N\N(CC1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NN(CC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzyl-phenyl-(1-phenylethylideneamino)amine typically involves the condensation of benzylamine with benzaldehyde under acidic or basic conditions . The reaction can be carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the imine bond, resulting in the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzyl-phenyl-(1-phenylethylideneamino)amine undergoes various chemical reactions, including:
Scientific Research Applications
Benzyl-phenyl-(1-phenylethylideneamino)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl-phenyl-(1-phenylethylideneamino)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a nucleophile, participating in various chemical reactions that modify the activity of its targets . The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .
Comparison with Similar Compounds
Benzyl-phenyl-(1-phenylethylideneamino)amine can be compared with other similar compounds such as:
N-(α-Methylbenzylidene)aniline: Similar in structure but may have different reactivity and applications.
N-(1-Phenylethylidene)aniline: Another structurally related compound with distinct chemical properties.
N-(1-Phenylethylidene)benzenamine: Shares a similar core structure but differs in functional groups and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical properties and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


